4-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
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Overview
Description
N-[4-(3-PYRIDYL)-1,3-THIAZOL-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-PYRIDYL)-1,3-THIAZOL-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction between a thioamide and an α-haloketone. The pyridine ring is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-PYRIDYL)-1,3-THIAZOL-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N-[4-(3-PYRIDYL)-1,3-THIAZOL-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts
Mechanism of Action
The mechanism of action of N-[4-(3-PYRIDYL)-1,3-THIAZOL-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazolidine and thiazole-based drugs (e.g., ritonavir) share structural similarities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine exhibit similar pyridine ring structures.
Trifluoromethyl-Substituted Compounds: Molecules like trifluoromethylbenzene and fluoxetine contain the trifluoromethyl group.
Uniqueness
N-[4-(3-PYRIDYL)-1,3-THIAZOL-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is unique due to the combination of its thiazole, pyridine, and trifluoromethyl-substituted phenyl groups, which confer distinct chemical and biological properties. This unique structure allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C15H10F3N3S |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
4-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10F3N3S/c16-15(17,18)11-4-1-5-12(7-11)20-14-21-13(9-22-14)10-3-2-6-19-8-10/h1-9H,(H,20,21) |
InChI Key |
RTTDWSGMIFVWJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CN=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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